molecular formula C7H11F2NS B2706402 2,2-Difluorocyclohexane-1-carbothioamide CAS No. 2241140-47-4

2,2-Difluorocyclohexane-1-carbothioamide

Cat. No.: B2706402
CAS No.: 2241140-47-4
M. Wt: 179.23
InChI Key: GJECQSACBMJCIX-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1-carbothioamide is a fluorinated cyclohexane derivative featuring a carbothioamide (-C(S)NH₂) group at position 1 and two fluorine atoms at position 2 of the cyclohexane ring. The compound combines the conformational rigidity of the cyclohexane scaffold with the electronic effects of fluorine substitution and the nucleophilic reactivity of the thioamide group.

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NS/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJECQSACBMJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=S)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Difluorocyclohexane-1-carbothioamide typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the addition of a carbothioamide group. One common synthetic route includes the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

2,2-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluorocyclohexane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Fluorination Patterns: 2,2-Difluoro vs. 1,1-Difluoro Cyclohexane Derivatives

1,1-Difluoro-cyclohexane () exhibits distinct conformational behavior due to axial fluorine substitution. Nuclear magnetic resonance (NMR) studies reveal that the 1,1-difluoro configuration stabilizes a chair conformation with fluorines in axial positions, causing significant deshielding of adjacent protons. In contrast, 2,2-difluorocyclohexane-1-carbothioamide likely adopts a chair conformation with equatorial fluorines to minimize 1,3-diaxial repulsions.

Key Differences :

Property 1,1-Difluoro-cyclohexane This compound
Fluorine Position Axial (1,1) Equatorial (2,2)
Conformational Impact Increased axial steric strain Reduced strain, enhanced electronic effects
NMR Shifts Deshielded axial protons Downfield shifts for C1 protons

Functional Group Comparison: Carbothioamide vs. Carboxamide and Amine Derivatives

2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () shares a cyclohexene backbone but replaces the thioamide with a carboxamide (-C(O)NH₂) group and introduces bromine. Carboxamides are less nucleophilic than thioamides due to the lower electronegativity of sulfur, which reduces hydrogen-bonding capacity. The thioamide in the target compound may exhibit greater reactivity in metal coordination or redox reactions, though its stability in acidic/basic conditions could be lower .

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride () features an amine hydrochloride salt and a fluorophenoxy group. Unlike the target compound, its fluorine is on an aromatic ring, which confers distinct electronic effects (e.g., resonance withdrawal) and higher solubility via salt formation. The absence of a thioamide group limits its utility in thiol-mediated biochemical interactions .

Functional Group Impact :

Compound Functional Group Key Properties
This compound Thioamide (-C(S)NH₂) High nucleophilicity, moderate stability
2-Bromo-N-phenyl-1-cyclohexene-carboxamide Carboxamide (-C(O)NH₂) Lower reactivity, higher thermal stability
2-(2-Fluorophenoxy)cyclohexanamine HCl Amine hydrochloride Polar solubility, pH-dependent activity

Reactivity Considerations :

  • The electron-withdrawing effect of 2,2-difluoro substitution may activate the carbothioamide group toward nucleophilic attack.
  • Thioamides are prone to hydrolysis under acidic conditions, contrasting with the stability of carboxamides in .

Biological Activity

2,2-Difluorocyclohexane-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with two fluorine atoms and a carbothioamide functional group. The presence of fluorine atoms often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substituents can influence the compound's lipophilicity and electronic properties, potentially enhancing its affinity for biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to modulate signaling pathways, impacting cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Effects : There is growing interest in its potential as an anticancer agent, particularly in inhibiting tumor growth in specific cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
MCF-725
HeLa30

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